The molecular structure of 4-amino-5-chloro-2,1,3-benzothiadiazole consists of a planar benzothiadiazole ring system with an amino group and a chlorine atom substituted at positions 4 and 5, respectively. [ [] - https://www.semanticscholar.org/paper/1129ad619edee9ffcfe1e6aed3799b737c84f32f ] The planar structure is attributed to the conjugation between the benzene and thiadiazole rings. The presence of electron-donating amine and electron-withdrawing chlorine substituents influences the electronic distribution within the molecule, affecting its reactivity and properties.
The primary application of 4-amino-2,1,3-benzothiadiazole derivatives is in cancer therapy, where they have shown potent and selective inhibitory effects against various human cancer cell lines, including breast, ovarian, renal, and colon cancer cells38. These compounds exhibit a unique profile of growth inhibition, distinct from known chemotherapeutic agents, suggesting a novel mechanism of action8. Some derivatives have been evaluated in vivo against human mammary carcinoma models, demonstrating significant growth inhibition3. The selective metabolism and formation of DNA adducts in sensitive cell lines underlie the compounds' selective anticancer activity2579.
The chemical properties of 4-amino-2,1,3-benzothiadiazole derivatives have been exploited to design novel compounds with enhanced potency and selectivity. For instance, the introduction of a bidentate directing group, such as ABTD, has been reported to facilitate the Pd(II)-catalyzed C-H activation/functionalization of carboxamides, leading to the synthesis of various ortho C-H arylated/benzylated/oxygenated benzamides1. The efficiency, scope, and limitations of using ABTD as a directing group have been discussed, highlighting its potential in synthetic organic chemistry1.
To address the limitations associated with the physicochemical properties of benzothiadiazole derivatives, such as poor solubility and bioavailability, prodrugs have been synthesized. These prodrugs are designed to be water-soluble and to rapidly convert to the active parent compound in vivo, thereby enhancing the drug's bioavailability and therapeutic potential6. The prodrugs retain the selectivity and potency of the parent compound, making them suitable candidates for preclinical evaluation6.
The antitumor activity of 4-amino-2,1,3-benzothiadiazole derivatives is closely linked to their ability to form DNA adducts in sensitive tumor cells. These compounds are metabolized by cytochrome P450 1A1 to reactive electrophilic species that can bind to DNA, leading to cell death2589. The metabolism of these compounds is selective, occurring predominantly in sensitive cell lines, such as breast and ovarian cancer cells, and is associated with the induction of cytochrome P450 1A1 activity2569. The formation of DNA adducts has been observed both in vitro and in vivo, indicating the potential of these compounds for clinical use2. Additionally, the metabolic pathways of these compounds have been explored, revealing that N-acetylation and N-oxidation are key transformations that can influence their antitumor activity479.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: